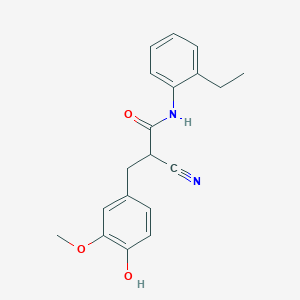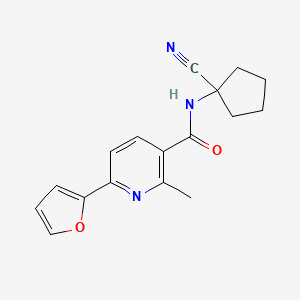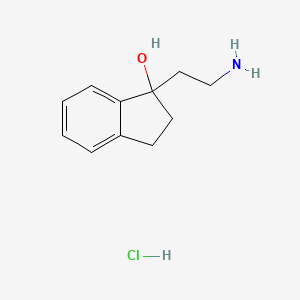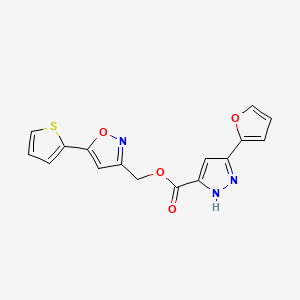
3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide, also known as DM-POZ, is a small molecule inhibitor of the Wnt/β-catenin pathway. Wnt/β-catenin is a critical signaling pathway involved in cell differentiation, stem cell maintenance, and tumorigenesis. DM-POZ has been used in a variety of scientific research applications due to its ability to specifically target and inhibit the Wnt/β-catenin pathway.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide has been used in a variety of scientific research applications due to its ability to specifically target and inhibit the Wnt/β-catenin pathway. It has been used to investigate the role of Wnt/β-catenin in stem cell maintenance and differentiation, as well as its role in tumorigenesis. This compound has also been used to study the role of Wnt/β-catenin in the development of cardiovascular diseases and metabolic disorders.
Wirkmechanismus
3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide binds to the active site of the Wnt/β-catenin pathway and inhibits its activity. This binding blocks the formation of the Wnt/β-catenin complex, which prevents the activation of the pathway and downstream signaling.
Biochemical and Physiological Effects
This compound has been shown to inhibit the Wnt/β-catenin pathway in a variety of cell types, including stem cells, cancer cells, and endothelial cells. Inhibition of the Wnt/β-catenin pathway has been shown to lead to a decrease in cell proliferation, differentiation, and migration. It has also been shown to lead to an increase in apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide in scientific research has several advantages. It is a small molecule inhibitor, which makes it easy to synthesize and use in experiments. It is also specific to the Wnt/β-catenin pathway, which makes it a useful tool for studying the role of this pathway in various biological processes.
However, there are also some limitations to the use of this compound in experiments. It is not a highly potent inhibitor, so it may not be suitable for use in experiments where a high degree of inhibition is required. Additionally, it is not a long-acting inhibitor, so it may not be suitable for long-term experiments.
Zukünftige Richtungen
The use of 3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide in scientific research has opened up a variety of new possibilities. In the future, it may be possible to use this compound to better understand the role of the Wnt/β-catenin pathway in various diseases, such as cancer, cardiovascular diseases, and metabolic disorders. Additionally, it may be possible to use this compound to develop new therapeutic strategies for treating these diseases. It may also be possible to use this compound to study the role of the Wnt/β-catenin pathway in stem cell maintenance and differentiation, as well as its role in tumorigenesis. Finally, it may be possible to use this compound to develop new drug delivery systems for targeting the Wnt/β-catenin pathway.
Synthesemethoden
3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide is synthesized from the reaction of 3,5-dimethyl-1,2-oxazole-4-carboxylic acid with 2-phenylethylamine. The reaction is carried out in an aqueous solution of sodium hydroxide at 80°C for 3 hours. The reaction yields this compound as a white powder.
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-13(11(2)18-16-10)14(17)15-9-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWYDVJFMDXSBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride](/img/structure/B2468119.png)
![4-acetyl-N-[cyano(2-methylphenyl)methyl]benzamide](/img/structure/B2468120.png)
![N-(3-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2468121.png)

![N-(2-chlorobenzyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2468123.png)
![N-[[4-(2-ethyl-6-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2468124.png)

![2-(1,4-Diazepan-1-yl)benzo[d]thiazole 2,2,2-trifluoroacetate](/img/structure/B2468127.png)
![1-(2,6-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2468129.png)
![2-chloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2468130.png)

